DCTPP1 Pyrophosphatase Activity Hierarchy: 5-Iodo-dCTP as the Preferred Substrate
In quantitative assays with recombinant mouse dCTP pyrophosphatase 1 (DCTPP1), a key cellular sanitation enzyme, 5-Iodo-dCTP exhibits the highest catalytic efficiency. The reported KM value for 5-Iodo-dCTP is 3.9 µM, which is markedly lower (indicating higher affinity) than that of 5-Bromo-dCTP (KM = 21.7 µM), dCTP (KM = 44 µM), and 5-Methyl-dCTP (KM = 48.5 µM) [1]. This demonstrates that 5-Iodo-dCTP is the preferred substrate over both the natural nucleotide and other common halogenated analogs [2].
| Evidence Dimension | Substrate Affinity (Michaelis-Menten Constant, KM) |
|---|---|
| Target Compound Data | KM = 3.9 µM |
| Comparator Or Baseline | 5-Bromo-dCTP: KM = 21.7 µM; dCTP: KM = 44 µM; 5-Methyl-dCTP: KM = 48.5 µM |
| Quantified Difference | 5-Iodo-dCTP has a 5.6-fold lower KM than 5-Bromo-dCTP, an 11.3-fold lower KM than dCTP, and a 12.4-fold lower KM than 5-Methyl-dCTP. |
| Conditions | In vitro enzyme assay using recombinant mouse DCTPP1 at pH 8.0. |
Why This Matters
This quantitative hierarchy confirms 5-Iodo-dCTP as the optimal choice for studies requiring efficient DCTPP1 substrate turnover, such as in nucleotide pool sanitization assays or inhibitor screening, where a 5-Bromo- or Methyl-dCTP analog would yield significantly slower reaction kinetics.
- [1] UniProt Consortium. (2025). UniProtKB - Q9QY93 (DCTP1_MOUSE). View Source
- [2] Reactome. (n.d.). Human dCTP pyrophosphatase 1 (DCTPP1). View Source
